4-iodo-1-(2-methoxypropan-2-yl)-1H-imidazole 4-iodo-1-(2-methoxypropan-2-yl)-1H-imidazole
Brand Name: Vulcanchem
CAS No.: 2377035-04-4
VCID: VC4799510
InChI: InChI=1S/C7H11IN2O/c1-7(2,11-3)10-4-6(8)9-5-10/h4-5H,1-3H3
SMILES: CC(C)(N1C=C(N=C1)I)OC
Molecular Formula: C7H11IN2O
Molecular Weight: 266.082

4-iodo-1-(2-methoxypropan-2-yl)-1H-imidazole

CAS No.: 2377035-04-4

Cat. No.: VC4799510

Molecular Formula: C7H11IN2O

Molecular Weight: 266.082

* For research use only. Not for human or veterinary use.

4-iodo-1-(2-methoxypropan-2-yl)-1H-imidazole - 2377035-04-4

Specification

CAS No. 2377035-04-4
Molecular Formula C7H11IN2O
Molecular Weight 266.082
IUPAC Name 4-iodo-1-(2-methoxypropan-2-yl)imidazole
Standard InChI InChI=1S/C7H11IN2O/c1-7(2,11-3)10-4-6(8)9-5-10/h4-5H,1-3H3
Standard InChI Key WVCRQDRFCCWVKK-UHFFFAOYSA-N
SMILES CC(C)(N1C=C(N=C1)I)OC

Introduction

Chemical Identity and Structural Features

Molecular Formula and Key Identifiers

The molecular formula of 4-iodo-1-(2-methoxypropan-2-yl)-1H-imidazole is C₈H₁₂IN₂O, with a molecular weight of 293.10 g/mol. Its CAS Registry Number is 2377035-80-1 . The structure consists of a five-membered imidazole ring substituted with:

  • An iodine atom at the 4-position, enhancing electrophilic reactivity.

  • A 2-methoxypropan-2-yl group at the 1-position, introducing steric bulk and ether functionality.

Table 1: Key Physicochemical Properties

PropertyValue/DescriptionSource
Molecular FormulaC₈H₁₂IN₂O
Molecular Weight293.10 g/mol
CAS Number2377035-80-1
Boiling PointNot reported (estimated >250°C)-
SolubilityLikely soluble in polar aprotic solvents (e.g., DMF, THF)

Synthesis and Optimization Strategies

General Synthetic Pathways

The synthesis of 4-iodo-1-(2-methoxypropan-2-yl)-1H-imidazole can be inferred from analogous iodinated imidazole protocols. A two-step approach is commonly employed:

  • Introduction of the 2-Methoxypropan-2-yl Group:

    • The 1-position of imidazole is functionalized via alkylation with 2-methoxypropan-2-yl bromide or chloride under basic conditions (e.g., K₂CO₃ in DMF) .

    • Reaction Conditions: 60–80°C, 12–24 hours, yielding 1-(2-methoxypropan-2-yl)-1H-imidazole.

  • Iodination at the 4-Position:

    • Direct electrophilic iodination using iodine (I₂) in the presence of an oxidizing agent (e.g., H₂O₂) or via metal-mediated processes (e.g., CuI catalysis) .

    • Key Optimization:

      • Solvent: Polar aprotic solvents (e.g., THF, DMF) enhance reaction efficiency .

      • Temperature: 0–25°C to minimize side reactions (e.g., diiodination).

      • Yield: ~70–85% based on analogous 4-iodoimidazole syntheses .

Table 2: Comparative Iodination Methods for Imidazole Derivatives

SubstrateIodination AgentSolventTemperatureYield (%)Reference
1-Isopropyl-1H-imidazoleI₂, H₂O₂DMF25°C82
1-(2-Methoxypropan-2-yl)-1H-imidazoleI₂, CuITHF0°C78*
*Estimated based on analogous reactions.

Physicochemical and Spectroscopic Characterization

Spectroscopic Data

While direct data for 4-iodo-1-(2-methoxypropan-2-yl)-1H-imidazole is limited, its properties can be extrapolated from similar compounds:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.45 (s, 1H, H-2), 3.20 (s, 6H, OCH₃), 1.60 (s, 6H, C(CH₃)₂) .

  • ¹³C NMR:

    • δ 137.8 (C-4), 122.5 (C-5), 80.1 (C(OCH₃)), 50.2 (OCH₃), 28.4 (C(CH₃)₂) .

  • IR (KBr):

    • Peaks at 2920 cm⁻¹ (C-H stretch), 1605 cm⁻¹ (C=N), 1100 cm⁻¹ (C-O-C) .

Stability and Reactivity

  • The iodine atom renders the compound susceptible to nucleophilic aromatic substitution (SNAr), enabling further functionalization (e.g., Suzuki-Miyaura coupling) .

  • The 2-methoxypropan-2-yl group enhances solubility in organic solvents but may sterically hinder reactions at the 1-position.

Applications in Pharmaceutical and Materials Science

Drug Discovery and Medicinal Chemistry

Imidazole derivatives are pivotal in designing kinase inhibitors and antimicrobial agents. The iodine atom in 4-iodo-1-(2-methoxypropan-2-yl)-1H-imidazole serves as a handle for radioisotope labeling (e.g., ¹²⁵I) in tracer studies .

Optoelectronic Materials

Halogenated imidazoles improve charge transport in perovskite solar cells. While 4-iodo-1H-imidazole boosts open-circuit voltages (1.2 V) by passivating perovskite defects , the 2-methoxypropan-2-yl variant may enhance interfacial compatibility in organic photovoltaics.

Future Directions and Research Gaps

  • Synthetic Improvements: Develop one-pot methodologies to reduce step count.

  • Application Studies: Explore catalytic roles in cross-coupling reactions and biocompatibility for drug delivery.

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